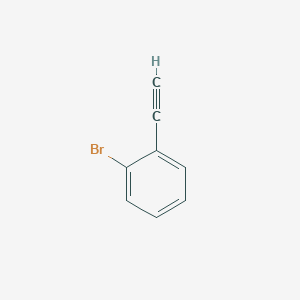

1-Bromo-2-ethynylbenzene

Description

Significance as a Versatile Synthetic Building Block

The presence of both a bromo group and an ethynyl (B1212043) group allows for selective and sequential reactions. cymitquimica.com The ethynyl group can participate in reactions such as Sonogashira coupling, a palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds. sigmaaldrich.comvulcanchem.com This reaction is fundamental in creating larger, more intricate molecular frameworks. For instance, 1-bromo-2-ethynylbenzene can be coupled with various aryl halides to produce a diverse range of substituted diphenylacetylenes. chemicalbook.com

The bromine atom, on the other hand, can be used in a variety of coupling reactions, including Suzuki and Stille couplings, or it can be a site for the introduction of other functional groups. cymitquimica.com This versatility allows chemists to construct complex molecular architectures step-by-step. For example, researchers have used this compound in the synthesis of indolo[1,2-f]phenanthridines, which are of interest for their potential applications in organic materials and as bioactive molecules. rsc.org

Relevance in the Synthesis of Complex Molecules

The unique reactivity of this compound makes it an essential precursor for a variety of complex organic molecules. It has been utilized in the synthesis of:

Heterocyclic Compounds: These are cyclic compounds containing atoms of at least two different elements in their rings. This compound has been a starting material for creating complex heterocyclic systems like benzothiophenes and siloles. researchgate.net It has also been used to synthesize β-carbolin-1-ones, which are precursors to biologically active compounds. acs.org

Polycyclic Aromatic Hydrocarbons (PAHs): The structure of this compound lends itself to the construction of larger aromatic systems through annulation reactions, where a new ring is fused onto the existing benzene (B151609) ring.

Conjugated Polymers: The ethynyl group can be polymerized to create materials with interesting electronic and optical properties. rsc.org These polymers have potential applications in electronics and materials science.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-ethynylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Br/c1-2-7-5-3-4-6-8(7)9/h1,3-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVDOYUFNRDGYGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00345140 | |

| Record name | 1-Bromo-2-ethynylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00345140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

766-46-1 | |

| Record name | 1-Bromo-2-ethynylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00345140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Bromo-2-ethynylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Historical Context and Early Applications

While detailed historical accounts of its initial synthesis are not extensively documented in readily available literature, the development of synthetic methods for compounds like 1-bromo-2-ethynylbenzene is closely tied to the advancement of cross-coupling reactions in the latter half of the 20th century. The Sonogashira reaction, discovered in 1975, was a pivotal moment that unlocked the synthetic potential of terminal alkynes like this compound.

Early synthetic routes to similar compounds, such as 1-bromo-2-fluorobenzene, involved modifications of established reactions like the Schiemann reaction. orgsyn.org The synthesis of haloalkynes often involves the reaction of a terminal alkyne with a halogenating agent. rsc.org One common method for preparing this compound involves the Sonogashira coupling of a suitable dihalobenzene with a protected acetylene (B1199291), followed by deprotection. researchgate.net

Current Research Trends and Future Directions

Established Synthetic Routes

The synthesis of this compound can be accomplished through several reliable methods. These routes primarily involve the strategic introduction of the bromo and ethynyl (B1212043) functionalities onto the benzene (B151609) ring using powerful cross-coupling reactions or classical aromatic transformations.

The Sonogashira cross-coupling reaction is a cornerstone for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms of aryl halides and sp-hybridized carbon atoms of terminal alkynes. wikipedia.org This reaction is one of the most direct and efficient methods for synthesizing arylalkynes like this compound.

The classical Sonogashira reaction employs a dual catalytic system consisting of a palladium complex and a copper(I) salt, typically copper(I) iodide (CuI). wikipedia.org The reaction proceeds under mild conditions, often at room temperature, and is tolerant of a wide range of functional groups. wikipedia.org The palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, facilitates the oxidative addition of the aryl halide. The copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex, leading to the final product after reductive elimination. wikipedia.org

The synthesis of this compound itself can be a product of a Sonogashira reaction, for example, by coupling a dihalobenzene with a protected alkyne. More commonly, this compound is used as a substrate in Sonogashira couplings. For instance, it undergoes coupling with methyl 2-iodobenzoate (B1229623) to form bromo tolane derivatives. chemicalbook.comlookchem.com The choice of palladium source, ligand, base, and solvent is crucial for optimizing reaction efficiency.

Table 1: Representative Conditions for Pd/Cu Co-catalyzed Sonogashira Coupling

| Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Reactants |

|---|---|---|---|---|---|---|

| Pd-metallodendrimer (1) | 0.5 | Et₃N | CH₃CN | 60 | >80 | Aryl halide, Phenylacetylene (B144264) |

| PdCl₂(PPh₃)₂ (2) | 1 | Et₃N | THF | 60 | 99 | 4-Iodoanisole, Phenylacetylene |

This table illustrates typical conditions for Sonogashira reactions. Data adapted from studies on various aryl halides. researchgate.netsapub.orgmdpi.com

While effective, the use of copper co-catalysts can sometimes lead to undesirable side reactions, most notably the Glaser-Hay homocoupling of the terminal alkyne. nih.gov Furthermore, the removal of copper residues from the final product can be problematic, especially in pharmaceutical applications. nih.gov These drawbacks have spurred the development of copper-free Sonogashira coupling protocols. tubitak.gov.tr

Copper-free variations typically rely on palladium catalysts with specialized ligands, such as bulky, electron-rich phosphines (e.g., XPhos, P(t-Bu)₃) or N-heterocyclic carbenes (NHCs), in the presence of a suitable base. mdpi.comresearchgate.netlibretexts.org These conditions promote the direct reaction between the palladium complex and the alkyne without a copper acetylide intermediate. The reaction can be performed in various solvents, including environmentally benign options like water. mdpi.comtubitak.gov.tr A conceptually novel approach involves using two different palladium catalysts simultaneously—one to activate the aryl halide and another to activate the terminal alkyne, facilitating a productive Pd-Pd transmetalation. nih.gov

Table 2: Examples of Copper-Free Sonogashira Coupling Conditions

| Pd Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Note |

|---|---|---|---|---|---|

| Pd(OAc)₂ (0.5) | XPhos | K₂CO₃ | Water | 100 | Effective for various aryl bromides. mdpi.com |

| (PhCN)₂PdCl₂ (2) | CataCXium A | DABCO | Acetonitrile | Room Temp | Utilizes a Pd-Pd transmetalation concept. nih.gov |

This table showcases various catalyst systems used in copper-free Sonogashira reactions. mdpi.comnih.govtubitak.gov.tr

Stereoselectivity is a critical consideration in Sonogashira couplings when chiral or prochiral substrates are involved. While this compound is achiral, the principles of stereoselectivity are relevant to its reactions with chiral partners or in the synthesis of related chiral molecules. Research has shown that Sonogashira couplings can proceed with high stereoselectivity.

For instance, the coupling of (E)-β-bromo- or -β,β-dibromodehydroalanine derivatives with phenylacetylenes occurs with retention of the (E)-stereochemistry, yielding the corresponding β-substituted products in good yields. researchgate.net Similarly, a practical synthesis of (Z)-2-bromo-2-CF₃-vinyl phenyl sulfide (B99878) followed by its Sonogashira coupling with terminal acetylenes demonstrates that a stereodefined vinyl bromide can be used to produce a wide range of products with preserved stereochemistry. thieme-connect.com Enantioselective Sonogashira-type couplings have also been developed using chiral ligands on the metal catalyst, allowing for the creation of stereogenic centers, including quaternary carbons, with high enantiomeric excess. rsc.org

A classic method for introducing a bromine atom onto an aromatic ring is the Sandmeyer reaction. wikipedia.org This reaction provides a pathway to synthesize aryl halides from aryl diazonium salts, which are themselves generated from primary aromatic amines. ontosight.aibyjus.com This method is particularly useful for creating substitution patterns that are not easily accessible through direct electrophilic aromatic substitution. byjus.com

The synthesis would begin with 2-ethynylaniline. This starting material is treated with an acidic solution of sodium nitrite (B80452) (NaNO₂) at low temperatures (0–5 °C) to form the corresponding benzenediazonium (B1195382) salt. geeksforgeeks.org This intermediate is then treated with a solution of copper(I) bromide (CuBr), which acts as the catalyst and halide source, to replace the diazonium group (-N₂⁺) with a bromine atom, yielding this compound. geeksforgeeks.orgadda247.com The reaction proceeds through a radical-nucleophilic aromatic substitution mechanism. geeksforgeeks.org

The ethynyl group can be introduced onto a pre-functionalized benzene ring through various alkylation or coupling strategies. ontosight.ai While the Sonogashira reaction is a primary example of such a transformation, other methods also exist. Synthetic routes can be broadly categorized into elimination, nucleophilic substitution, or isomerization pathways. clockss.org

One common strategy involves starting with a di-substituted benzene, such as 1,2-dibromobenzene. A selective coupling reaction, often a Sonogashira coupling, can be performed with a protected alkyne like (trimethylsilyl)acetylene. This introduces the protected ethynyl group at one position. Subsequent deprotection of the silyl (B83357) group yields the terminal alkyne, resulting in this compound. chemicalbook.com Another approach involves the reaction of organometallic reagents. For example, nickel-catalyzed cross-coupling of (bromoethynyl)benzene (B1266612) with Grignard reagents can produce 1,2-disubstituted acetylenes, showcasing the versatility of the bromoalkyne moiety in forming new carbon-carbon bonds. rhhz.net

Emerging Synthetic Strategies

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in synthetic chemistry, offering significant advantages such as reduced reaction times, increased yields, and cleaner reaction profiles. acs.orguchile.cl This technique utilizes microwave irradiation to directly and efficiently heat the reaction mixture, leading to a rapid rise in temperature and significantly higher reaction rates compared to conventional heating methods. uchile.cl

In the context of synthesizing compounds structurally related to this compound, microwave irradiation has proven effective. For instance, the synthesis of terminal alkynes from anti-2,3-dibromoalkanoic acids has been achieved with high efficiency using microwave-induced reactions. acs.org Another relevant example is the microwave-enhanced synthesis of phenylacetylene bromide from phenylacetylene and N-bromosuccinimide (NBS). nih.gov This study highlighted that microwave irradiation at ambient temperatures could suppress the formation of by-products, leading to a product yield of 62% in 15 minutes, compared to just 14% under conventional conditions for the same duration. nih.gov

Furthermore, microwave-assisted, continuous flow organic synthesis (MACOS) has been utilized in benzannulation protocols where haloalkynes like 1-bromo-4-ethynylbenzene (B14332) are reacted to form complex heterocyclic structures. researchgate.net The application of microwave heating has also been crucial in various cross-coupling reactions, such as Suzuki-Miyaura, Heck-Mizoroki, and Sonogashira couplings, often leading to high yields in very short reaction times (e.g., 5-10 minutes). researchgate.net These examples underscore the potential of microwave-assisted methods for the efficient and rapid synthesis of this compound and its derivatives.

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis

| Method | Reactants | Product | Yield | Time | Temperature | Reference |

| Microwave-Assisted | Phenylacetylene, NBS, AgNO3 | Phenylacetylene bromide | 62% | 15 min | ~18 °C | nih.gov |

| Conventional (Ambient) | Phenylacetylene, NBS, AgNO3 | Phenylacetylene bromide | 14% | 15 min | ~25 °C | nih.gov |

| Microwave-Assisted | Phenylacetylene, NBS, AgNO3 | Phenylacetylene bromide | 12% | 15 min | 157 °C | nih.gov |

One-Pot Synthetic Procedures

One-pot syntheses offer significant advantages in terms of operational simplicity, time efficiency, and reduced waste, as they combine multiple reaction steps into a single process without isolating intermediates. Several one-pot procedures have been developed for the synthesis of compounds related to this compound.

For example, a one-pot method for creating enynes involves the reaction of anti-2,3-dibromo-3-phenylpropanoic acid with ethynylbenzene under microwave irradiation, demonstrating a convenient and efficient pathway. acs.org Another innovative one-pot, three-component coupling reaction utilizes arynes, phosphites, and haloalkynes, such as bromo(ethynyl)benzene, to form ortho-halogen-substituted aryl(alkynyl)phosphinates. researchgate.net This method successfully constructs two C-P bonds and one C-halogen bond in a single operation. researchgate.net

Furthermore, this compound itself is a valuable precursor in one-pot reactions. It is employed in processes that construct multiple C-N bonds through a sequence of azide-alkyne cycloaddition (CuAAC) and double Ullmann-type coupling reactions. acs.org Research has also demonstrated the one-pot direct synthesis of siloles from 1-bromo-2-silylethynylbenzenes, highlighting the versatility of this bromo-alkyne scaffold in streamlined synthetic routes. nih.gov

Protecting Group Chemistry for Terminal Acetylenes in Synthesis

The acidic nature of the hydrogen atom on a terminal alkyne often necessitates the use of protecting groups during synthesis to prevent unwanted side reactions. nih.gov A variety of protecting groups have been developed and utilized in the synthesis of complex molecules involving terminal acetylenes. nih.gov

Commonly used protecting groups include trialkylsilyl groups, such as trimethylsilyl (B98337) (TMS). nih.gov Trialkylsilylacetylenes are often easier to handle than gaseous acetylene (B1199291) and can be formed by reacting a copper acetylide with a silyl chloride. nih.gov However, a major drawback of silyl protecting groups can be the difficulty in separating the desired product from byproducts. nih.gov

To address this, highly polar protecting groups have been developed. The diphenylphosphoryl (Ph₂P(O)) group is a notable example. nih.govbeilstein-journals.org This group is stable under various coupling and acidic conditions and its high polarity facilitates easy separation of the desired compounds from less polar byproducts. beilstein-journals.org The Ph₂P(O) group has been successfully used in numerous carbon-carbon bond-forming reactions, including Sonogashira, Suzuki, and Hay couplings. nih.gov Deprotection is typically achieved by treatment with a base like potassium tert-butoxide (t-BuOK). beilstein-journals.org This strategy is applicable to one-pot procedures involving deprotection followed by a coupling reaction, making it a valuable tool in the synthesis of materials for electronic devices. beilstein-journals.org

Table 2: Common Protecting Groups for Terminal Acetylenes

| Protecting Group | Chemical Name | Key Features | Deprotection Condition | Reference |

| TMS | Trimethylsilyl | Less polar, easy to handle | Fluoride ion (e.g., TBAF) | nih.gov |

| Ph₂P(O) | Diphenylphosphoryl | High polarity, aids separation | Base (e.g., t-BuOK) | nih.govbeilstein-journals.org |

| CPDMS | (3-cyanopropyl)dimethylsilyl | High polarity | Facilitates easy separation | nih.gov |

Electrochemically Induced Syntheses

Electrosynthesis is gaining prominence as a green and sustainable chemical methodology, utilizing electricity as a "traceless" reagent to drive oxidation or reduction reactions. rsc.orgmdpi.com This approach avoids the need for stoichiometric chemical oxidants or reductants, enhances atom economy, and often proceeds under mild conditions. researchgate.netrsc.org

While specific electrochemical syntheses starting from this compound are not extensively detailed, related transformations highlight the potential of this strategy. For instance, the electrochemical reduction of 2-(2,2-dibromovinyl)naphthalene can selectively yield either the terminal alkyne or the bromoalkyne in high yields simply by altering the electrolysis conditions (potential and supporting electrolyte). beilstein-journals.orgbeilstein-journals.org This demonstrates precise control over the reaction outcome through electrochemical means. beilstein-journals.orgbeilstein-journals.org

Furthermore, electrochemical methods have been developed for the C-H alkynylation of various substrates. acs.orguchile.clnih.govnih.gov An iridium-catalyzed electrochemical approach uses anodic oxidation to promote the coupling of substrates with terminal alkynes, generating the desired products in good yields with hydrogen gas as the only byproduct. acs.orguchile.clnih.govnih.gov Similarly, copper-catalyzed electrochemical C-H alkynylation of arylamides followed by an electrooxidative cascade annulation has been reported. researchgate.net An efficient, oxidant-free electrochemical method for the iodosulfonylation of alkynes has also been described, yielding (E)-β-iodovinyl sulfones with excellent regio- and stereoselectivity. sci-hub.se These examples showcase the power of electrochemistry to construct C-C and C-heteroatom bonds in a controlled and environmentally benign manner, suggesting its applicability to the synthesis and functionalization of this compound.

Mechanistic Investigations of Synthetic Pathways

Detailed Reaction Mechanisms for C-C Bond Formation

The formation of new carbon-carbon (C-C) bonds is a cornerstone of organic synthesis. For a substrate like this compound, palladium-catalyzed cross-coupling reactions are among the most important methods for C-C bond formation. The Sonogashira coupling, which couples terminal alkynes with aryl or vinyl halides, is particularly relevant.

The generally accepted mechanism for the Sonogashira coupling involves a dual catalytic cycle with both palladium and copper catalysts:

Oxidative Addition : The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the aryl halide (e.g., this compound, though it's typically the reaction partner). This forms a palladium(II) intermediate.

Transmetalation : Concurrently, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide. This copper acetylide then undergoes transmetalation with the palladium(II) intermediate, transferring the alkynyl group to the palladium center and regenerating the copper catalyst.

Reductive Elimination : The resulting palladium(II) complex, now bearing both the aryl and alkynyl groups, undergoes reductive elimination. This step forms the final coupled product (an arylalkyne) and regenerates the active palladium(0) catalyst, allowing the cycle to continue.

Another fundamental C-C bond-forming reaction involving the benzene ring is electrophilic aromatic substitution. The mechanism proceeds in two main steps:

Formation of the Arenium Ion : In a slow, rate-determining step, the π electrons of the aromatic ring attack a strong electrophile (E⁺). This breaks the aromaticity and forms a resonance-stabilized carbocation known as an arenium ion or sigma complex. beilstein-journals.org

Proton Removal : In a fast second step, a base removes a proton from the carbon atom that formed the bond with the electrophile. This restores the aromatic π system and yields the substituted benzene product. beilstein-journals.org The strong energetic favorability of reforming the aromatic ring drives the reaction towards substitution rather than addition. beilstein-journals.org

Role of Catalysts and Ligands in Reaction Efficiency and Selectivity

The synthesis of this compound, often achieved through Sonogashira coupling reactions, is critically dependent on the choice of catalysts and ligands. These components govern the reaction's efficiency, in terms of yield and turnover number, and its selectivity towards the desired product. The most common catalytic systems involve a palladium source and, frequently, a copper(I) co-catalyst, supported by various ligands, primarily phosphines.

Palladium complexes are central to the catalytic cycle. While zerovalent palladium [Pd(0)] complexes like tetrakis(triphenylphosphine)palladium(0) ([Pd(PPh₃)₄]) are active catalysts, palladium(II) precursors such as bis(triphenylphosphine)palladium(II) dichloride ([Pd(PPh₃)₂Cl₂]) are often preferred due to their greater stability and ease of handling. wikipedia.orglibretexts.org These Pd(II) complexes are reduced in situ to the active Pd(0) species by components in the reaction mixture, such as amines or phosphine (B1218219) ligands. wikipedia.org The choice of the palladium precursor can influence the reaction, with palladium(II) acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) also being widely used. libretexts.orgrsc.org

The reactivity in Sonogashira couplings is also dictated by the nature of the aryl halide. The reaction rate follows the trend of I > Br > Cl, allowing for selective couplings. For instance, a reaction can be performed at room temperature to selectively couple an aryl iodide while leaving an aryl bromide untouched. wikipedia.org

Ligands play a multifaceted role in the catalytic system. They stabilize the palladium center, influence its electronic properties and steric environment, and facilitate the elementary steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination). Phosphine ligands are the most extensively studied and utilized in the synthesis of this compound and related compounds.

Monodentate phosphine ligands like triphenylphosphine (B44618) (PPh₃) and tri(tert-butyl)phosphine (P(t-Bu)₃) are common. libretexts.org Bulky and electron-rich ligands are known to enhance the efficiency of Sonogashira couplings. libretexts.org Bidentate phosphine ligands, such as 1,1'-bis(diphenylphosphino)ferrocene (dppf), 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos), and 1,3-bis(dicyclohexylphosphino)propane (B25926) (dcpp), have also been shown to be effective, in some cases providing higher yields compared to monodentate ligands. rsc.orgsemanticscholar.org For example, in a specific reaction, Xantphos and PCy₃·HBF₄ were identified as superior ligands, significantly improving the product yield. rsc.org

The following tables summarize the impact of different catalysts and ligands on the synthesis of arylalkynes, providing insights into the reaction efficiency and selectivity relevant to the formation of this compound.

Table 1: Catalyst and Ligand Effects on Sonogashira Coupling Reactions

| Catalyst Precursor | Ligand | Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)₂ | PPh₃ | - | Cs₂CO₃ | DMF | 120 | 34 | rsc.org |

| Pd(OAc)₂ | Xantphos | - | Cs₂CO₃ | DMF | 120 | 75 | rsc.org |

| Pd(OAc)₂ | PCy₃·HBF₄ | - | Cs₂CO₃ | DMF | 120 | 74 | rsc.org |

| Pd(PPh₃)₄ | - | - | Cs₂CO₃ | DMF | 120 | 70 | rsc.org |

| Pd₂(dba)₃ | Xantphos | - | Cs₂CO₃ | DMF | 120 | No Product | rsc.org |

| Pd(OAc)₂ | dppf | - | iPr₂NEt | - | - | Good | semanticscholar.org |

| Pd(OAc)₂ | dppb | - | iPr₂NEt | - | - | Good | semanticscholar.org |

While palladium-phosphine systems are prevalent, research has also explored other catalytic combinations to improve efficiency and address challenges like catalyst cost and air sensitivity. Copper-free Sonogashira reactions have been developed, facilitated by specific palladium precatalysts and ligands. nih.gov Furthermore, alternative metal catalysts, such as those based on nickel and gold, have been investigated for Sonogashira couplings, although their application specifically for this compound synthesis is less commonly documented. wikipedia.org Iron-catalyzed Sonogashira reactions have also emerged as a more cost-effective and environmentally friendly alternative, often utilizing ligands like 2,2'-bipyridyl or 1,10-phenanthroline. beilstein-journals.org

N-Heterocyclic carbenes (NHCs) have also been successfully employed as ligands in palladium-catalyzed Sonogashira reactions, offering strong σ-donor properties that can lead to highly stable and active catalysts. libretexts.org

The choice of base and solvent also plays a crucial role in the reaction's success. Amines, such as triethylamine (B128534) or piperidine, are often used as both the base and sometimes the solvent. libretexts.org Other bases like cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃) have also proven effective. rsc.org The solvent can range from amines to polar aprotic solvents like dimethylformamide (DMF) and tetrahydrofuran (B95107) (THF). rsc.orgnih.gov

Table 2: Alternative Catalytic Systems for Sonogashira-type Reactions

| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Key Features | Reference |

| Fe(acac)₃ | 2,2'-bipyridyl | Cs₂CO₃ | Toluene | 135 | Iron-catalyzed system | beilstein-journals.org |

| FeCl₃·6H₂O | 1,10-phenanthroline | K₃PO₄ | Water | - | Reaction in aqueous media | beilstein-journals.org |

| [DTBNpP]Pd(crotyl)Cl | - | DABCO | THF | Room Temp | Air-stable, monoligated precatalyst for copper-free reaction | nih.gov |

| Cu(OTf)₂ | (R)-(-)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate | - | - | 130 | Copper-catalyzed system with a phosphate (B84403) ligand | rsc.org |

| (PPh₃)₂CuBH₄ | - | DBU | - | 120 | Copper-catalyzed reaction under air | rsc.org |

Reactivity of the Bromine Moiety

The carbon-bromine bond on the phenyl ring is a key site for a variety of transformations, primarily involving the substitution or coupling of the bromo group.

Nucleophilic Substitution Reactions

The bromine atom on the benzene ring of this compound can be replaced by various nucleophiles. ontosight.aibenchchem.com Unlike aliphatic halides, direct nucleophilic aromatic substitution on unactivated aryl halides is typically challenging. However, the presence of the bromine atom, a good leaving group, facilitates these transformations, which are often mediated by transition metal catalysts. benchchem.combenchchem.com These reactions allow for the introduction of diverse functional groups onto the aromatic core. smolecule.com For example, in the presence of suitable catalysts, the bromine can be substituted by other halides in a process known as the Finkelstein reaction. frontiersin.orgnih.gov

Metal-Halogen Exchange Reactions

A common and highly useful reaction involving the bromo group is the metal-halogen exchange. This process typically involves treating this compound with a strong organometallic base, such as an alkyllithium reagent (e.g., n-butyllithium), at low temperatures. acgpubs.org The reaction rapidly swaps the bromine atom for a metal (typically lithium), generating a highly reactive aryllithium intermediate. This intermediate, 1-lithio-2-ethynylbenzene, is a powerful nucleophile and can be trapped with various electrophiles to introduce a wide range of substituents at the former site of the bromine atom. acgpubs.org The stability of this aryllithium intermediate can be influenced by the solvent system used. acgpubs.org

Table 1: Metal-Halogen Exchange of this compound

| Reagent | Solvent System | Temperature | Intermediate Formed |

| n-Butyllithium | THF/Hexane (B92381) or Diethyl ether/Hexane | -100 to -95 °C | 1-Lithio-2-ethynylbenzene |

Data compiled from studies on related aryllithium intermediates. acgpubs.org

Cross-Coupling Reactions beyond Sonogashira

The bromine atom serves as an excellent electrophilic partner in a multitude of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. While the Sonogashira coupling (reaction of the bromo group with a terminal alkyne) is a prominent reaction for this substrate, several other cross-coupling methodologies are equally important. rsc.orgacs.org

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. benchchem.comrsc.orgresearchgate.net this compound readily participates in Suzuki-Miyaura reactions, coupling with various aryl or vinyl boronic acids to produce substituted diphenylacetylene (B1204595) derivatives and other complex conjugated systems. The reaction generally proceeds with high efficiency and tolerates a wide range of functional groups. researchgate.net

Table 2: Examples of Suzuki-Miyaura Coupling with this compound

| Boronic Acid | Palladium Catalyst | Base | Solvent | Product |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DMF | 1-(Phenylethynyl)-2-phenylbenzene |

| 4-Methylphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 1-((4-Methylphenyl)ethynyl)-2-(4-methylphenyl)benzene |

| Naphthalene-2-boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | 1-(Naphthalen-2-ylethynyl)-2-(naphthalen-2-yl)benzene |

This table presents illustrative examples based on typical Suzuki-Miyaura reaction conditions. benchchem.comrsc.org

Other Palladium-Catalyzed Cross-Couplings

Beyond the Suzuki-Miyaura reaction, the bromine atom of this compound can be functionalized through various other palladium-catalyzed cross-coupling reactions. These methods expand the synthetic utility of the starting material, allowing for the formation of different types of chemical bonds.

Heck Reaction: This reaction couples the aryl bromide with an alkene to form a new carbon-carbon bond, typically yielding a substituted styrene (B11656) derivative. rsc.org The reaction requires a palladium catalyst and a base.

Stille Coupling: In the Stille reaction, the aryl bromide is coupled with an organostannane reagent (organotin compound). This reaction is known for its tolerance of a wide variety of functional groups.

Buchwald-Hartwig Amination: This is a key method for forming carbon-nitrogen bonds. It involves the coupling of the aryl bromide with an amine (primary or secondary) in the presence of a palladium catalyst, a suitable phosphine ligand, and a base to yield an N-arylated product.

Kumada Coupling: This reaction involves the coupling of the aryl bromide with a Grignard reagent (organomagnesium compound), catalyzed by a palladium or nickel complex. dtu.dk

Table 3: Overview of Other Palladium-Catalyzed Cross-Coupling Reactions

| Coupling Reaction | Coupling Partner | Typical Catalyst System | Product Type |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, P(o-tol)₃, Base (e.g., Et₃N) | Substituted Alkenylbenzene |

| Stille | Organostannane (e.g., Bu₃SnPh) | Pd(PPh₃)₄ | Biaryl |

| Buchwald-Hartwig | Amine (e.g., Aniline) | Pd₂(dba)₃, Ligand (e.g., BINAP), Base (e.g., NaOt-Bu) | Diaryl- or Alkylarylamine |

| Kumada | Grignard Reagent (e.g., PhMgBr) | Pd(dppf)Cl₂ or Ni(dppf)Cl₂ | Biaryl |

This table summarizes common cross-coupling reactions applicable to aryl bromides. dtu.dkacs.org

Reactivity of the Ethynyl Group

The terminal alkyne (ethynyl) group is the second reactive handle on this compound. It participates in a range of reactions characteristic of terminal alkynes. ontosight.ai Its reactivity is central to its use in constructing more elaborate molecules, including polymers and heterocycles. smolecule.comlookchem.com

Key reactions involving the ethynyl group include:

Deprotonation/Acetylide Formation: The terminal proton of the ethynyl group is weakly acidic and can be removed by a strong base (e.g., n-butyllithium or sodium amide) to form a metal acetylide. smolecule.com This acetylide is a potent carbon nucleophile that can react with various electrophiles, such as aldehydes, ketones, and alkyl halides.

Cycloaddition Reactions: The alkyne can participate as a 2π component in cycloaddition reactions. A prominent example is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to form 1,2,3-triazole rings. benchchem.com

Glaser Coupling: In the presence of a copper catalyst and an oxidant (often air), the terminal alkyne can undergo oxidative homocoupling to form a symmetrical 1,4-diarylbutadiyne. nih.gov

Cross-Coupling Reactions: The terminal alkyne itself can act as the nucleophilic partner in various cross-coupling reactions. The most notable is the Sonogashira coupling, where the terminal alkyne reacts with an aryl or vinyl halide in the presence of palladium and copper catalysts to form an unsymmetrical diarylacetylene. rsc.orgscielo.br

Addition Reactions Across the Triple Bond

The ethynyl group in this compound is a key site for various addition reactions. ontosight.ai The carbon-carbon triple bond is electron-rich, making it susceptible to attack by electrophiles. These reactions transform the linear alkyne moiety into a more saturated, often stereochemically defined, structure.

One common type of addition reaction is hydrofunctionalization, which involves the addition of an E-H bond (where E can be a heteroatom like oxygen, nitrogen, or sulfur, or a carbon atom) across the triple bond. uniovi.es For instance, the hydration of the alkyne, often catalyzed by transition metals, leads to the formation of a carbonyl compound through the tautomerization of an initial enol intermediate. uniovi.es

Furthermore, the triple bond can participate in reactions with tertiary alkyl electrophiles to create functionalized quaternary carbon centers. beilstein-journals.org This can occur through a tandem process involving an initial alkyl radical addition to the C-C triple bond. beilstein-journals.org The reactivity in these addition reactions can be influenced by the nature of the substituents on the alkyne. For example, in certain multicomponent reactions, this compound has demonstrated higher reactivity compared to its iodo- and chloro-substituted counterparts. rsc.org

Cycloaddition Reactions, including Huisgen Cycloaddition

This compound is a versatile substrate for various cycloaddition reactions, a class of pericyclic reactions where two or more unsaturated molecules combine to form a cyclic adduct. benchchem.comthieme-connect.de The ethynyl group readily participates in these transformations, leading to the formation of diverse ring systems.

A prominent example is the Huisgen 1,3-dipolar cycloaddition, a powerful "click chemistry" reaction for the synthesis of 1,2,3-triazoles. mdpi.combeilstein-journals.org In the presence of a copper(I) catalyst, this compound reacts with organic azides with high regioselectivity to afford 1,4-disubstituted 1,2,3-triazoles. mdpi.combeilstein-journals.org This reaction is known for its mild conditions and high efficiency. researchgate.net The mechanism of the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is believed to involve the formation of a copper acetylide intermediate. beilstein-journals.org Research has shown that this compound can be successfully employed in these reactions to produce compounds like 5-(2-bromophenyl)-1-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazole in good yields. mdpi.com

Beyond the Huisgen cycloaddition, the ethynyl group of this compound can also participate in other cycloaddition reactions. For instance, it can undergo [2+2+2] cycloadditions catalyzed by transition metals like rhodium. lookchem.com It can also engage in [4+2] annulation cascades with α-bromo aryl ketones, catalyzed by copper, to construct substituted naphthalenones. acs.org

Functionalization of the Terminal Alkyne

The terminal hydrogen atom of the ethynyl group in this compound is acidic and can be readily removed to facilitate a variety of functionalization reactions. guidechem.comresearchgate.net This reactivity allows for the introduction of various substituents at the terminal alkyne position, making it a valuable synthetic handle.

Formation of Metal Acetylide Intermediates

A key step in the functionalization of the terminal alkyne is the formation of metal acetylide intermediates. guidechem.comguidechem.com The acidic proton of the alkyne can be abstracted by a base, and the resulting acetylide anion can then react with a metal salt to form a metal acetylide.

Commonly, copper acetylides are formed by reacting the terminal alkyne with a copper(I) salt. geresearchgroup.com These copper acetylides are crucial intermediates in a variety of cross-coupling reactions, most notably the Sonogashira coupling. geresearchgroup.comrsc.orgresearchgate.net The formation of a copper acetylide is considered a pivotal step in the mechanism of the Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides. researchgate.net

Similarly, other metal acetylides can be formed. For example, treatment of this compound with an organomagnesium reagent like ethyl magnesium chloride generates a magnesium acetylide. mdpi.com This intermediate can then react with various electrophiles. mdpi.comresearchgate.net The formation of sodium acetylides using sodium hydride is another viable strategy for activating the terminal alkyne for subsequent reactions. researchgate.net The generation of silver acetylides has also been reported through electro-oxidative methods. uniroma1.it

Tandem and Cascade Reactions Involving this compound

The dual reactivity of this compound, possessing both a reactive bromo substituent and a versatile ethynyl group, makes it an ideal substrate for tandem and cascade reactions. These processes, where multiple bond-forming events occur in a single operation, offer significant advantages in terms of efficiency and atom economy for the synthesis of complex molecules. rsc.orgsocietechimiquedefrance.fr

Domino and Cascade Processes for Complex Molecule Synthesis

Domino and cascade reactions involve a sequence of intramolecular or intermolecular transformations where the functionality for the subsequent reaction is generated in the preceding step. rsc.orgsocietechimiquedefrance.fr this compound is a valuable building block for such processes, enabling the rapid construction of complex polycyclic structures.

For example, palladium-catalyzed domino reactions have been developed for the synthesis of indolo[1,2-f]phenanthridines. rsc.org In these reactions, this compound can react with a 2-bromoaniline (B46623) derivative in a one-pot, three-step sequence involving C-N coupling, hydroamination, and C-H arylation, all facilitated by a single palladium catalyst. rsc.org The reaction of this compound with 2-aminopyridines has also been utilized in the synthesis of imidazo[1,2-a]pyridines. researchgate.net

Furthermore, copper-catalyzed cascade reactions have been employed to synthesize substituted naphthalenones from this compound and 2-bromo-1-arylpropan-1-ones. acs.org This process involves the formation of three new C-C bonds in a single operation through a [4+2] annulation followed by an α-alkylation. acs.org These examples highlight the utility of this compound in domino and cascade strategies for the efficient synthesis of diverse and complex molecular architectures.

Chemoselectivity in Multifunctional Systems

The presence of two distinct reactive sites in this compound—the aryl C-Br bond and the terminal alkyne—imparts a rich and tunable chemoselectivity to its reactions. In multifunctional systems, where other reactive groups are present either within the same molecule or as reaction partners, the ability to selectively target one functional group over the other is a critical aspect of its synthetic utility. This selectivity is often governed by a careful choice of catalysts, ligands, and reaction conditions.

A key area where the chemoselectivity of this compound and related structures is exploited is in palladium-catalyzed cross-coupling reactions. The relative reactivity of the C-Br bond and the C-H bond of the alkyne can be modulated to achieve desired transformations. For instance, in sequential reactions, one functional group can be reacted while the other remains intact for a subsequent transformation.

Research has demonstrated that in systems containing multiple different halogen substituents, a high degree of chemoselectivity can be achieved. For example, in a molecule containing both a bromo and a chloro substituent, palladium-catalyzed reactions can be directed to selectively activate the more reactive C-Br bond. rsc.org In the reaction of 1-bromo-2-((2-chlorophenyl)ethynyl)benzene with p-toluidine, the transformation is believed to proceed via a Buchwald-Hartwig reaction at the C-Br bond, followed by hydroamination and intramolecular C-H arylation at the C-Cl bond. rsc.org

The choice of catalyst is paramount in dictating the reaction pathway. While palladium catalysts are commonly employed for activating the C-Br bond, other metals like copper or iron can favor reactions at the alkyne. beilstein-journals.orgacs.org For example, copper catalysts are often used in azide-alkyne cycloadditions ("click chemistry") and other alkyne-specific transformations. lookchem.com

Furthermore, the solvent can play a crucial role in determining both the efficiency and selectivity of cross-coupling reactions involving haloarenes. whiterose.ac.uk The polarity and coordinating ability of the solvent can influence the stability of catalytic intermediates and the rate of different reaction steps, thereby switching the chemoselectivity of a reaction. whiterose.ac.uk

The following table summarizes selected research findings that highlight the chemoselective reactions of this compound and analogous systems.

| Reactant(s) | Catalyst/Reagents | Solvent/Temp | Product(s) | Yield | Key Observation | Reference |

|---|---|---|---|---|---|---|

| 1-bromo-2-(phenylethynyl)benzene, 2-bromoaniline | Pd(OAc)₂, Xantphos, Cs₂CO₃ | DMF, 120 °C | Indolo[1,2-f]phenanthridine derivative | Moderate to good | Sequential C-N coupling, hydroamination, and C-H arylation catalyzed by a single Pd catalyst. | rsc.org |

| 1-bromo-2-((2-chlorophenyl)ethynyl)benzene, p-toluidine | Pd(OAc)₂, Xantphos, Cs₂CO₃ | DMF, 120 °C | Desired C-N coupled product | 14% | Demonstrates preferential reactivity of the C-Br bond over the C-Cl bond in Buchwald-Hartwig coupling. | rsc.org |

| 1-chloro-2-(phenylethynyl)benzene, 2-bromoaniline | Pd(OAc)₂, Xantphos, Cs₂CO₃ | DMF, 120 °C | No conversion | 0% | Highlights the crucial role of the bromine substituent for reactivity under these conditions compared to chlorine. | rsc.org |

| 2-bromo-1-arylpropan-1-ones, terminal alkynes (e.g., ethynylbenzene) | Cu(MeCN)₄PF₆, 1,10-phenanthroline, K₂CO₃ | Toluene, 120 °C | Substituted naphthalenones | up to 82% | Copper-catalyzed [4+2] annulation cascade where the terminal alkyne reacts selectively. | acs.org |

These examples underscore the synthetic versatility of this compound, where its dual functionality can be harnessed to construct complex molecular architectures through carefully controlled, chemoselective transformations.

Applications in the Synthesis of Advanced Organic Materials and Bioactive Compounds

Precursor for Heterocyclic Compounds Synthesis

The ortho-disposed bromo and ethynyl (B1212043) functionalities on the benzene (B151609) ring of 1-bromo-2-ethynylbenzene provide a powerful platform for constructing a variety of heterocyclic systems. Through carefully chosen reaction sequences, chemists can forge new rings containing nitrogen, sulfur, or phosphorus, often leading to fused polycyclic structures with significant chemical and biological interest.

The terminal alkyne group of this compound is an ideal participant in one of the most reliable and widely used reactions in modern chemistry: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). scispace.comlookchem.com This reaction, a cornerstone of "click chemistry," facilitates the regioselective formation of 1,4-disubstituted 1,2,3-triazoles under mild conditions with high efficiency.

By reacting this compound with a variety of organic azides (R-N₃) in the presence of a copper(I) catalyst, a series of 1-(2-bromophenyl)-4-aryl/alkyl-1H-1,2,3-triazoles can be synthesized. This transformation is highly modular, as the properties of the final molecule can be easily tuned by varying the 'R' group on the azide (B81097) starting material. nih.govacs.org The resulting triazole products retain the bromo substituent, which can be used as a handle for further synthetic modifications, such as cross-coupling reactions, to introduce additional complexity. The general scheme for this reaction is presented below.

| Reactant 1 | Reactant 2 | Catalyst | Product |

| This compound | Organic Azide (R-N₃) | Copper(I) | 1-(2-bromophenyl)-4-substituted-1H-1,2,3-triazole |

This table outlines the general Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction involving this compound.

This compound serves as a key starting material for the synthesis of more complex heterocycles incorporating elements like sulfur and phosphorus. These atoms can impart unique electronic and structural properties to the resulting molecules.

A notable application is in the synthesis of phosphorus-containing fused systems. For instance, this compound is a crucial reactant in the multi-step synthesis of ladder-type benzophospholo[3,2-b]indole (BPI) derivatives. The synthesis begins with a Sonogashira-Hagihara coupling reaction between this compound and N-(2-iodophenyl)aniline to produce a diarylethyne intermediate. This intermediate then undergoes further transformations, including cyclization and bromination, to build the complex heterocyclic framework that incorporates a phosphole ring fused with a pyrrole (B145914) ring.

Furthermore, this compound can be utilized in the synthesis of sulfur-containing heterocycles. It is a precursor for producing 1-(2-bromophenyl)-2-(dibenzo[b,d]thiophen-4-yl)ethanone, a complex ketone that contains the dibenzothiophene (B1670422) scaffold, a sulfur heterocycle of interest in materials science. chemicalbook.com

The strategic placement of the reactive alkyne and bromide groups in this compound makes it an excellent substrate for cascade reactions that build fused-ring systems. These reactions often involve an initial intermolecular coupling followed by an intramolecular cyclization.

The synthesis of the aforementioned benzophospholo[3,2-b]indole (BPI) system is a prime example. After the initial Sonogashira coupling of this compound, a subsequent copper-catalyzed cyclization step is employed to form the fused indole (B1671886) ring system. This demonstrates a powerful strategy where both reactive sites of the starting material are used sequentially to construct a polycyclic aromatic compound. Such fused systems are of great interest due to their rigid structures and potential applications in organic electronics and bioimaging.

| Starting Material | Key Reactions | Fused-Ring Product |

| This compound | 1. Sonogashira-Hagihara Coupling2. Copper-Catalyzed Cyclization | Benzophospholo[3,2-b]indole (BPI) derivative |

This table summarizes the synthesis of a fused-ring system starting from this compound.

Building Block for Conjugated Systems and Polymers

The structure of this compound, containing both an sp-hybridized carbon-carbon triple bond and an sp²-hybridized carbon-bromine bond on an aromatic ring, makes it an ideal monomer for the synthesis of conjugated organic materials. These materials, characterized by alternating single and multiple bonds, often exhibit interesting electronic and photophysical properties.

Oligo(phenyleneethynylene)s (OPEs) and their corresponding polymers are a major class of conjugated materials investigated for applications in molecular wires, sensors, and organic light-emitting diodes (OLEDs). mdpi.com The Sonogashira cross-coupling reaction is the most powerful and widely used method for constructing the alternating phenylene and ethynylene units that form the backbone of these materials. mdpi.com

This compound is an archetypal "AB-type" monomer for Sonogashira polymerization. The aryl bromide ('A' functionality) on one molecule can react with the terminal alkyne ('B' functionality) of another molecule in a repetitive fashion to build up a long polymer chain. This step-growth polymerization, catalyzed by palladium and copper complexes, allows for the creation of poly(ortho-phenyleneethynylene). The ortho-linkage forces a specific helical or contorted conformation upon the polymer chain, which can influence its solubility and solid-state packing, properties that are critical for device performance.

Ladder polymers are a special class of macromolecules with a double-stranded backbone, consisting of an uninterrupted series of fused rings. nih.gov This architecture results in exceptional rigidity and conformational stability compared to single-stranded polymers, which is highly desirable for applications in high-performance organic electronics.

This compound has been successfully incorporated into the synthesis of ladder-type π-conjugated compounds. As previously mentioned, it is a key precursor to benzophospholo[3,2-b]indole (BPI) derivatives. These molecules are considered ladder-type compounds because the phosphole and pyrrole rings are directly fused, creating a rigid, planar, and extended π-system. The synthesis leverages the reactivity of this compound to build the initial carbon framework, which is then elaborated through cyclization reactions to complete the ladder structure.

Polymer Synthesis via Tandem Reactions

Tandem reactions, which involve the sequential formation of multiple chemical bonds in a single synthetic operation, offer an efficient strategy for the synthesis of complex polymers. While the direct tandem polymerization of this compound itself is not extensively documented in dedicated studies, the principles of tandem catalysis using similar haloalkyne monomers provide a clear framework for its potential applications.

The Sonogashira coupling reaction, a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a foundational method in the synthesis of conjugated polymers. wikipedia.orglibretexts.orgnih.gov In a hypothetical tandem polymerization scenario, this compound could first undergo a Sonogashira coupling at its ethynyl group with another bifunctional monomer. The bromo group would remain available for a subsequent polymerization step, such as another cross-coupling reaction, leading to the formation of a polymer chain. This approach allows for the creation of well-defined polymer structures.

For instance, a tandem process could involve an initial intermolecular Sonogashira coupling followed by an intramolecular cyclization, a strategy that has been employed to create complex heterocyclic structures within polymer backbones. The reactivity of the bromo and ethynyl groups can be selectively addressed by careful choice of catalysts and reaction conditions.

| Reaction Type | Functional Group Utilized | Potential Polymer Structure |

| Sonogashira Coupling | Ethynyl and Bromo | Poly(phenylene ethynylene) derivatives |

| Tandem Sonogashira/Cyclization | Ethynyl and Bromo | Polymers with heterocyclic repeating units |

Intermediate in Pharmaceutical and Agrochemical Synthesis

This compound is a recognized intermediate in the preparation of pharmaceutical and agrochemical compounds. guidechem.com Its structure provides a scaffold that can be readily modified to produce a wide array of derivatives with potential biological activity.

Design and Synthesis of Pharmacophores

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The this compound framework offers a versatile platform for the design and synthesis of novel pharmacophores. The aryl ring provides a rigid core, while the bromo and ethynyl substituents serve as handles for introducing various functional groups, thereby tuning the steric and electronic properties of the molecule to match the requirements of a specific biological target.

The development of a pharmacophore model often involves identifying common structural features in a series of active compounds. nih.govdovepress.commdpi.com The 2-bromophenylacetylene moiety can be incorporated into a lead compound and subsequently modified. For example, the ethynyl group can be used in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition, to attach diverse molecular fragments. nih.gov The bromo group can be functionalized through various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, to introduce further diversity. This modular approach allows for the systematic exploration of the chemical space around the core scaffold to optimize binding affinity and selectivity for a target protein.

| Pharmacophore Feature | Contribution from this compound | Potential Interactions |

| Aromatic Ring | Benzene ring | π-π stacking, hydrophobic interactions |

| Hydrogen Bond Acceptor/Donor | Introduced via functionalization of bromo/ethynyl group | Hydrogen bonding with receptor |

| Hydrophobic Group | Benzene ring and attached substituents | Hydrophobic interactions |

Development of Biologically Active Analogues

The synthesis of biologically active analogues of known drugs or natural products is a common strategy in drug discovery to improve efficacy, selectivity, and pharmacokinetic properties. This compound serves as a valuable starting material for generating such analogues.

For instance, the 2-bromophenylacetylene scaffold can be used to construct analogues of natural products that exhibit anticancer or antimicrobial properties. The bromo- and ethynyl- functionalities allow for the introduction of various substituents that can mimic the key interactions of the parent compound with its biological target. This approach has been used in the synthesis of various heterocyclic compounds, which are prevalent in many biologically active molecules. researchgate.net

An example of a synthetic transformation utilizing this compound is its use in the synthesis of 1-(2-bromophenyl)-2-(dibenzo[b,d]thiophen-4-yl)ethanone, demonstrating its utility in constructing complex aromatic systems. chemicalbook.com Furthermore, derivatives of bromo-substituted aromatic compounds have shown potential as enzyme inhibitors, highlighting the importance of the bromine atom in modulating biological activity. nih.gov

| Compound Class | Synthetic Utility of this compound |

| Heterocyclic Compounds | Precursor for ring formation via cyclization reactions. |

| Enzyme Inhibitors | Scaffold for introducing functional groups that interact with active sites. |

| Complex Aromatic Systems | Building block in multi-step syntheses. |

Computational Studies and Theoretical Insights

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has been extensively employed to investigate the electronic structure and reactivity of 1-bromo-2-ethynylbenzene. These calculations provide valuable insights into reaction mechanisms, selectivity, and the energetic landscapes of chemical processes.

DFT calculations have been instrumental in elucidating the mechanisms of various reactions involving this compound and related compounds. For instance, in the context of 1,3-dipolar cycloaddition reactions, DFT studies have been used to analyze the reaction between azides and alkynes like 4-bromo-2-chloro-1-ethynylbenzene. growingscience.comresearchgate.net These studies reveal a one-step mechanism with an asynchronous transition state. growingscience.comresearchgate.net The calculations also help in understanding the electronic character of the reactants, identifying the nucleophilic and electrophilic partners in the reaction. growingscience.comresearchgate.net

In the radical silylzincation of aryl-substituted alkynes, DFT calculations have been used to explore the reaction pathway. doi.org For a related compound, 2-ethynylanisole, the calculations show that the addition of a silyl (B83357) radical to the alkyne has a low activation energy, suggesting an irreversible radical addition step. doi.org DFT has also been applied to understand the thermal rearrangements of related systems like o-ethynyltoluene, revealing competitive reaction pathways. unh.edu

A key application of DFT is the prediction of regioselectivity and stereoselectivity in reactions involving this compound. In the silylzincation of aryl-substituted acetylenes, DFT calculations have successfully explained the observed trans-stereoselectivity. doi.org By analyzing the transition state structures for both cis- and trans-silylzincation, a significant energy difference was found, favoring the trans product. doi.org The activation strain model has been used to decompose the activation energy into distortion and interaction energies, providing a deeper understanding of the origins of this selectivity. doi.org

Similarly, in nickel-catalyzed reductive-Heck reactions, DFT calculations have confirmed the experimentally proposed mechanism for regio- and stereoselectivity. acs.org For 1,3-dipolar cycloaddition reactions, local reactivity indices derived from DFT can predict the formation of specific regioisomers, such as the 1,4-triazole. growingscience.comresearchgate.net However, it is also noted that analysis of activation energies may sometimes predict a different, more thermodynamically stable isomer, highlighting the importance of considering both kinetic and thermodynamic control. growingscience.comresearchgate.net

DFT calculations allow for the detailed investigation of transition state geometries and the calculation of energy barriers, which are crucial for understanding reaction kinetics. In the radical silylzincation of 2-ethynylanisole, two distinct transition states, TSE and TSZ, were identified for the cis- and trans-silylzincation pathways, respectively. doi.org The calculations revealed a significantly lower energy barrier for the trans pathway (TSZ), consistent with the experimental outcome. doi.org The geometries of these transition states, including bond lengths and angles, provide a picture of the reaction at its highest energy point. doi.org

In the 1,3-dipolar cycloaddition of an azide (B81097) with 4-bromo-2-chloro-1-ethynylbenzene, DFT calculations determined the activation energy barriers for the formation of both 1,4- and 1,5-triazole adducts, both in the gas phase and in the presence of a solvent. growingscience.com This information is vital for predicting which product is kinetically favored. growingscience.com

Table 1: Calculated Energy Barriers for Silylzincation of 2-Ethynylanisole

| Transition State | Pathway | Energy Barrier (kcal/mol) |

|---|---|---|

| TSZ | trans-silylzincation | 15.8 |

| TSE | cis-silylzincation | 30.3 |

Data sourced from a computational study on the silylzincation of aryl-substituted alkynes. doi.org

Molecular Dynamics Simulations

While specific molecular dynamics (MD) simulations for this compound are not extensively reported in the provided search results, this computational technique is generally valuable for studying the dynamic behavior of molecules. For analogous systems, MD simulations, often using force fields like AMBER, can be employed to perform conformational analysis and identify low-energy conformers. This is particularly useful for understanding the influence of molecular flexibility on reactivity.

Structure-Reactivity Relationship Studies

Computational studies are pivotal in establishing structure-reactivity relationships. DFT-derived descriptors, such as global and local reactivity indices, provide a quantitative measure of a molecule's reactivity. For instance, in the cycloaddition reaction involving 4-bromo-2-chloro-1-ethynylbenzene, the calculated global reactivity indices identified the azide as the nucleophile and the alkyne as the electrophile. growingscience.com The hardness of a molecule, which is a measure of its resistance to chemical reaction, can also be calculated. growingscience.com A lower hardness value for the azide compared to the alkyne indicated its higher reactivity. growingscience.com

Furthermore, computational studies on related phosphonium (B103445) salts derived from bromoacetylenes have been used to complement experimental structural and reactivity data. cdnsciencepub.com These integrated experimental and computational approaches provide a more complete understanding of how the structure of a molecule dictates its chemical behavior.

Advanced Spectroscopic and Analytical Characterization of 1 Bromo 2 Ethynylbenzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of 1-bromo-2-ethynylbenzene and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within the molecule.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, the protons on the aromatic ring typically appear as multiplets in the range of δ 7.1 to 7.7 ppm. The acetylenic proton is a singlet and resonates further upfield. For instance, in a derivative, 1-bromo-2-(p-tolylethynyl)benzene, the aromatic protons are observed as multiplets and doublets between δ 7.25 and 7.70 ppm, while the methyl group protons of the tolyl substituent appear as a singlet around δ 2.36 ppm. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework. For 1-bromo-2-(p-tolylethynyl)benzene, the carbon signals are observed across a wide range, with the aromatic and acetylenic carbons appearing between δ 89.0 and 141.1 ppm, and the methyl carbon at approximately δ 22.5 ppm. rsc.org The specific chemical shifts are sensitive to the solvent used, with spectra commonly recorded in deuterated acetone (B3395972) ((CD₃)₂CO) or chloroform (B151607) (CDCl₃). rsc.org

Table 1: Representative ¹H and ¹³C NMR Data for this compound Derivatives

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|---|

| 1-Bromo-2-(phenylethynyl)benzene | (CD₃)₂CO | 7.72 (m, 1H), 7.64 (m, 1H), 7.59 (m, 2H), 7.44 (m, 4H), 7.34 (m, 1H) | 135.2, 134.4, 133.3, 131.9, 130.8, 130.5, 129.5, 126.9, 126.8, 124.6, 95.6, 89.6 |

| 1-Bromo-2-(p-tolylethynyl)benzene | (CD₃)₂CO | 7.70 (d, J=8.1, 1H), 7.62 (d, J=7.6, 1H), 7.48 (d, J=8.1, 2H), 7.41 (m, 1H), 7.31 (m, 1H), 7.25 (d, J=7.8, 2H), 2.36 (s, 3H) | 141.1, 135.1, 134.4, 133.3, 131.7, 131.2, 129.4, 127.2, 126.8, 121.6, 95.9, 89.0, 22.5 |

| 1-Bromo-4-((4-methoxyphenyl)ethynyl)benzene | CDCl₃ | 7.48-7.44 (m, 4H), 7.37-7.35 (m, 2H), 6.89-6.86 (m, 2H), 3.83 (s, 3H) | 159.8, 133.1, 132.9, 131.6, 122.6, 122.1, 115.0, 114.1, 90.6, 87.1, 55.3 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

In the mass spectrum of this compound, the molecular ion peak [M]⁺ is observed at a mass-to-charge ratio (m/z) of 180. nih.gov Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br), a characteristic [M+2]⁺ peak at m/z 182 is also present with nearly equal intensity. nih.gov The fragmentation pattern can provide further structural information.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a compound. For example, the HRMS data for a derivative, (E)-1-(1-bromo-2-(methylsulfonyl)vinyl)-4-methoxybenzene, was calculated as 289.9612 and found to be 289.9613, confirming its elemental composition of C₁₀H₁₁O₃BrS. publish.csiro.au This level of precision is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound and its derivatives displays characteristic absorption bands. A key feature is the stretching vibration of the C≡C triple bond, which typically appears around 2100 cm⁻¹. vulcanchem.com Additionally, the C-H stretch of the terminal alkyne is observed near 3300 cm⁻¹. Aromatic C-H stretching vibrations are also present.

Chromatographic Techniques for Analysis and Purification (GC, GC-MS, Column Chromatography)

Chromatographic techniques are indispensable for the analysis and purification of this compound and its derivatives.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS): GC is used to assess the purity of this compound, with a reported purity of over 98.0% available commercially. tcichemicals.com When coupled with a mass spectrometer (GC-MS), it allows for the separation and identification of components in a mixture. The retention time from the GC and the mass spectrum from the MS provide a powerful combination for identifying the compound and any impurities. For example, the GC-MS analysis of a derivative, 1-bromo-4-((3,5-dimethylphenyl)ethynyl)benzene, showed the molecular ion peaks (M+) at m/z 284 and 286, corresponding to the two bromine isotopes. rsc.org

Column Chromatography: Column chromatography is a standard method for the purification of this compound and its derivatives on a preparative scale. rsc.orggoogle.com Silica gel is a common stationary phase, and the mobile phase is typically a mixture of nonpolar and polar solvents, such as hexane (B92381) and ethyl acetate (B1210297). rsc.orgpublish.csiro.au The choice of solvent system is crucial for achieving good separation of the desired product from starting materials and byproducts.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Bromo-2-ethynylbenzene, and how can its purity be optimized?

- Methodological Answer : The compound is synthesized via halogenation of 2-ethynylbenzene precursors, with a reported yield of 85% using optimized bromination conditions. Key steps include controlling reaction temperature (e.g., 0–5°C) to minimize side reactions and using anhydrous solvents to prevent hydrolysis. Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient), followed by spectroscopic validation (¹H/¹³C NMR, IR) to confirm structural integrity .

Q. What spectroscopic and computational methods are used to characterize this compound?

- Methodological Answer :

- Spectroscopy : ¹H NMR identifies aromatic protons (δ 7.2–7.8 ppm) and the ethynyl proton (δ 3.1 ppm). IR confirms C≡C stretching (~2100 cm⁻¹) and C-Br bonds (~600 cm⁻¹).

- Computational : PubChem-derived InChI (e.g.,

InChI=1S/C8H5Br/c9-7-6-8-4-2-1-3-5-8/h1-5H) and SMILES (Brc1ccccc1C#C) validate geometry via density functional theory (DFT) simulations .

Q. How is this compound utilized as a building block in organic synthesis?

- Methodological Answer : The bromo and ethynyl groups enable cross-coupling reactions (e.g., Sonogashira, Suzuki-Miyaura). For example:

- Sonogashira Coupling : React with aryl halides to form biaryl alkynes, using Pd(PPh₃)₄/CuI catalysis in amine solvents.

- Cycloadditions : Participate in Huisgen azide-alkyne click chemistry for triazole formation .

Advanced Research Questions

Q. How do reaction conditions influence regioselectivity in transformations involving this compound?

- Methodological Answer :

- Oxidants/Reductants : KMnO₄ selectively oxidizes alkynes to diketones, while LiAlH₄ reduces them to alkenes.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance Pd-catalyzed coupling efficiency by stabilizing intermediates.

- Contradiction Resolution : Conflicting product distributions (e.g., dimerization vs. cross-coupling) are analyzed via kinetic studies and LC-MS monitoring .

Q. What strategies address contradictory spectroscopic data for this compound derivatives?

- Methodological Answer :

- Triangulation : Cross-validate NMR/IR with high-resolution mass spectrometry (HRMS) and X-ray crystallography.

- Dynamic NMR : Resolve rotational barriers in sterically hindered derivatives (e.g., ortho-substituted analogs).

- Computational Alignment : Compare experimental spectra with DFT-predicted chemical shifts (Gaussian/B3LYP) .

Q. How can this compound be integrated into bioactive molecule development?

- Methodological Answer :

- Enzyme Inhibition : Functionalize the ethynyl group with pharmacophores (e.g., sulfonamides) and screen against target enzymes (e.g., kinases) via fluorescence polarization assays.

- SAR Studies : Synthesize analogs (e.g., 1-Bromo-2-(propynyl)benzene) to correlate substituent effects with IC₅₀ values.

- In Vivo Testing : Use radiolabeled (¹⁴C/³H) derivatives for biodistribution studies in model organisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.